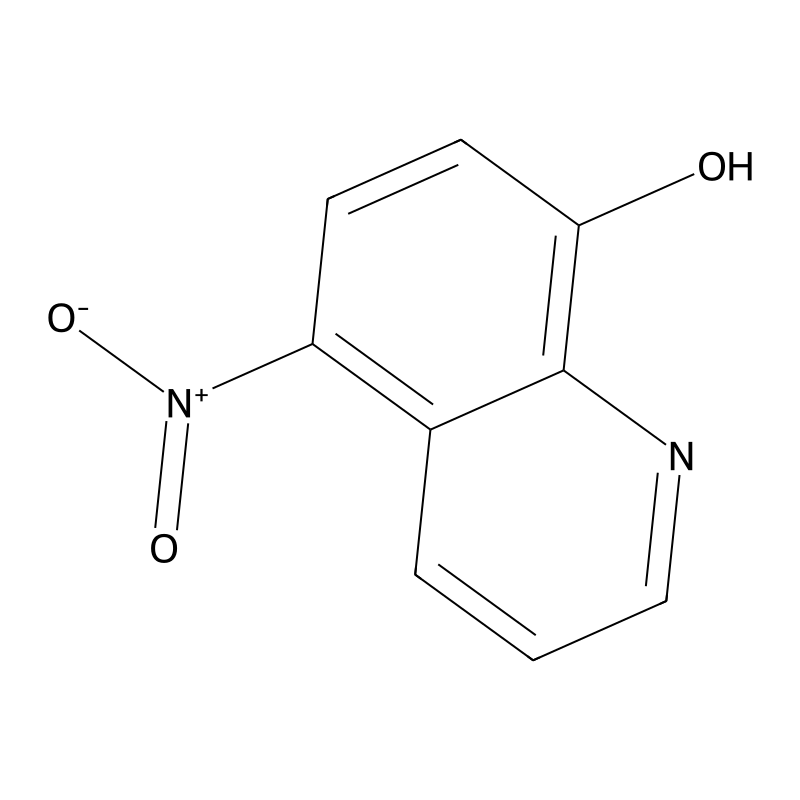

Nitroxoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.73e+00 g/L

Synonyms

Canonical SMILES

Comprehensive Technical Analysis: Nitroxoline's Multimodal Mechanism of Action Through Chelation Chemistry

Introduction and Chemical Foundations

Nitroxoline (5-nitro-8-hydroxyquinoline) represents a fascinating case study in drug repurposing, bridging traditional antimicrobial therapy with emerging applications in oncology and immunology. As a derivative of 8-hydroxyquinoline, this compound features a privileged chemical structure that confers a rich diversity of biological properties through its coordinated chelation of metal ions. The molecular structure contains both oxygen and nitrogen donor atoms that form stable coordination complexes with essential divalent cations, particularly zinc, copper, and iron [1] [2]. This chelation capacity fundamentally underpins this compound's multifaceted mechanisms across biological systems, from bacterial metal homeostasis disruption to cancer cell pathway modulation.

Originally developed as an antibiotic over fifty years ago, this compound has been primarily used for urinary tract infections in several European and Asian countries, where it has demonstrated an excellent safety profile [3]. The compound's minimal toxicity in clinical use, combined with its recently discovered pleiotropic effects, has stimulated renewed scientific interest in its repurposing potential. Current research reveals that this compound's biological activity extends far beyond its traditional antimicrobial applications, encompassing anti-biofilm, anticancer, and anti-inflammatory properties through mechanisms that continue to be elucidated [4] [5].

Antimicrobial Mechanisms of Action

Metal Chelation and Bacterial Intoxication

This compound exerts its primary antibacterial effects through a sophisticated metallophore activity that distinguishes it from conventional antibiotics. Rather than simply sequestering essential metals to starve bacterial cells, this compound actively facilitates intracellular metal accumulation, particularly copper and zinc, resulting in metal intoxication [3]. This mechanism was elucidated through comprehensive genetic and proteomic approaches demonstrating that this compound treatment significantly increases intracellular copper and zinc concentrations in bacterial cells, disrupting metal homeostasis and generating cytotoxic effects [3].

The spectrum of activity for this compound encompasses a surprisingly broad range of Gram-negative bacteria, including multidrug-resistant pathogens for which therapeutic options are increasingly limited. Systematic profiling of over 1,000 clinical isolates revealed potent activity against Acinetobacter baumannii (MIC50 = 2 µg/ml), various Enterobacterales (median MIC = 4 µg/ml), and Salmonella spp. (average MIC = 3.45 µg/ml) [3]. Notably, this compound demonstrates bactericidal activity against A. baumannii at concentrations as low as 8 µg/ml, causing rapid cell lysis within 4.5 hours of exposure—a significant finding that challenges the traditional classification of this compound as purely bacteriostatic [3].

Additional Antibacterial Mechanisms and Resistance

Beyond its primary metal chelation activity, this compound displays secondary antibacterial effects that enhance its therapeutic potential. The compound significantly alters outer membrane integrity in Gram-negative bacteria, which underlies its potent synergies with large-scaffold antibiotics typically excluded by intact bacterial membranes [3]. This membrane-disrupting activity enables this compound to resensitize resistant bacterial strains to conventional antibiotics, particularly colistin, both in vitro and in vivo models [3].

The resistance mechanisms observed across bacterial species primarily involve upregulated efflux pump activity. Mutations in regulatory genes such as emrR (which represses the EmrAB-TolC efflux system) and modifications to the oqxRAB efflux system represent the most commonly identified resistance pathways [3]. Despite decades of clinical use, resistance to this compound remains relatively uncommon in clinical isolates, supporting its potential for expanded therapeutic applications [3].

Table 1: this compound Antimicrobial Activity Spectrum Against Gram-Negative Pathogens

| Bacterial Species | MIC50 (µg/ml) | MIC90 (µg/ml) | Resistance Notes |

|---|---|---|---|

| Escherichia coli | 4 | 16 | Rare resistance; breakpoint: 16 µg/ml |

| Acinetobacter baumannii | 2 | 4 | Bactericidal at 8 µg/ml |

| Klebsiella pneumoniae | 4 | 8 | Efflux pump mutations common |

| Salmonella spp. | 2 | 8 | Highly susceptible |

| Pseudomonas aeruginosa | 32 | 64 | Limited natural susceptibility |

The following diagram illustrates this compound's multifaceted antibacterial mechanisms:

This compound's antibacterial mechanism involves primary metal chelation leading to intoxication and secondary membrane damage enabling antibiotic synergy, with resistance primarily occurring through efflux upregulation.

Beyond Antibacterial Activity

Anticancer Mechanisms

The anticancer properties of this compound represent one of the most promising areas for therapeutic repurposing. The compound demonstrates potent anti-proliferative activity against diverse cancer cell lines, including pancreatic, breast, bladder, and hematological malignancies [6] [7]. These effects are mediated through multiple complementary mechanisms, with metalloprotein inhibition representing a central pathway. This compound potently inhibits methionine aminopeptidase-2 (MetAP2) with an IC50 of 54.8 nM, an enzyme critically involved in angiogenesis and endothelial cell proliferation [6]. This inhibition triggers a cascade of events including p21 upregulation, cyclin E/CDK2 complex suppression, and ultimately G1-S cell cycle arrest in endothelial cells, effectively inhibiting tumor angiogenesis [6].

Integrative proteomic analyses have revealed that this compound induces widespread changes in cancer cell protein expression, significantly downregulating Na/K-ATPase pump subunits and β-catenin, while simultaneously impairing mitochondrial function and inducing DNA damage response [7]. These coordinated effects disrupt critical cancer cell pathways including PI3K/AKT signaling, mTOR pathways, and EIF2 signaling, creating a multimodal attack on tumor viability [7]. Additionally, this compound functions as a potent inhibitor of cathepsin B, a lysosomal protease involved in extracellular matrix degradation and tumor metastasis [8]. The inhibition occurs through a novel noncompetitive, reversible mechanism with Ki values comparable to other established cathepsin B inhibitors [8].

Immunomodulatory and Anti-inflammatory Effects

Recent discoveries have identified this compound as a novel inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a central role in sterile inflammatory diseases [9]. Through direct interaction with the NACHT domain of NLRP3, this compound inhibits inflammasome assembly and subsequent activation of caspase-1, thereby reducing the cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18 [9]. This specific inhibition occurs at concentrations achievable during urinary tract infection treatment (10-20 µM), without affecting the related AIM2 or NLRC4 inflammasomes or the upstream NF-κB signaling pathway [9].

The anti-inflammatory activity extends to the inhibition of pyroptotic cell death, a highly inflammatory form of programmed cell death mediated by gasdermin D cleavage [9]. This compound treatment significantly reduces gasdermin D processing and the subsequent formation of membrane pores that facilitate cytokine release and cell swelling [9]. This specific inflammasome targeting positions this compound as a promising therapeutic candidate for diverse inflammatory conditions, including gout, atherosclerosis, and diabetes-related inflammation, conditions currently lacking specific NLRP3-targeted treatments [9].

Table 2: Summary of this compound's Multimodal Mechanisms Beyond Antibacterial Activity

| Therapeutic Area | Molecular Targets | Cellular Effects | Experimental Evidence |

|---|---|---|---|

| Anticancer | MetAP2 (IC50 = 54.8 nM) | Anti-angiogenesis, cell cycle arrest | Xenograft models: 60% tumor reduction |

| Anticancer | Cathepsin B (reversible inhibition) | Inhibition of ECM degradation, metastasis | MCF-10A neoT cell assays |

| Anticancer | Na/K-ATPase, β-catenin | Impaired migration, invasion, growth | Proteomic analysis in AsPC-1 cells |

| Anti-inflammatory | NLRP3 NACHT domain | Reduced IL-1β, IL-18, pyroptosis | THP-1 cells, human PBMCs |

| Antifungal/Antiparasitic | Metal-dependent enzymes | Growth inhibition, biofilm disruption | Clinical case reports |

Experimental Methodologies for Mechanistic Studies

Antimicrobial Susceptibility Testing

Standardized broth microdilution assays represent the cornerstone methodology for determining this compound's minimum inhibitory concentrations (MICs) against bacterial pathogens [3]. These assays should be performed in cation-adjusted Mueller-Hinton broth according to CLSI guidelines, with this compound concentrations typically ranging from 0.25 to 128 µg/ml. Disk diffusion and agar dilution methods provide orthogonal validation, with studies demonstrating excellent correlation between these methods (Pearson correlation R = 0.94 between broth and agar dilution) [3]. For assessment of bactericidal versus bacteriostatic activity, time-kill assays are essential, with bactericidal defined as a ≥3 log10 reduction in colony-forming units (CFU)/ml over 24 hours [3].

Metal Chelation Assessment

Direct measurement of intracellular metal concentrations provides critical evidence of this compound's metallophore activity. This typically involves inductively coupled plasma mass spectrometry (ICP-MS) analysis of bacterial cell lysates following this compound treatment, with particular focus on zinc and copper levels [3]. Complementary approaches include bacterial metal sensitivity assays in metal-restricted conditions and transcriptomic analysis of metal homeostasis regulons [3]. For visualization of membrane damage, propidium iodide uptake assays and electron microscopy effectively demonstrate this compound's disruptive effects on outer membrane integrity [3].

Cancer Mechanism Elucidation

Comprehensive proteomic profiling using shotgun proteomics approaches has proven invaluable for identifying this compound's multifaceted effects in cancer cells [7]. Typical workflows involve LC-MS/MS analysis of this compound-treated versus control cells, with label-free quantification using software such as PEAKS-Q, followed by pathway enrichment analysis through databases like STRING and Ingenuity Pathway Analysis [7]. For angiogenesis studies, human umbilical vein endothelial cell (HUVEC) proliferation assays and endothelial tube formation assays in Matrigel provide functional validation of anti-angiogenic effects [6]. Western blot analysis of key pathway components (e.g., β-catenin, Na/K-ATPase, gasdermin D cleavage) confirms proteomic findings at the protein level [7].

Therapeutic Implications and Combination Strategies

The multifaceted mechanism of this compound action creates unique opportunities for rational drug combinations that leverage its metal-chelating properties and membrane-disrupting effects. Most notably, this compound demonstrates potent synergy with colistin, reducing the MIC of colistin-resistant Enterobacteriaceae by 2-4 fold, even restoring susceptibility below clinical breakpoints in some strains [3]. This synergy extends to other large-scaffold antibiotics typically excluded by Gram-negative outer membranes, including macrolides, rifampicin, novobiocin, and vancomycin [3]. In vivo validation in Galleria mellonella larvae infected with mcr-1-positive K. pneumoniae demonstrated a two-fold improvement in survival when this compound was combined with colistin compared to monotherapy with either agent alone [3].

Conversely, this compound exhibits antagonism with beta-lactam antibiotics, likely due to its bacteriostatic activity at certain concentrations impairing the effectiveness of these bactericidal agents that require active cell division [3]. This important distinction informs clinical translation, suggesting that this compound should be strategically combined with non-cell-cycle-dependent antibiotics while avoiding combinations with beta-lactams. The anti-biofilm activity of this compound, mediated through chelation of iron and zinc ions essential for biofilm matrix stability, further enhances its therapeutic utility in device-related and chronic infections [8].

Conclusion and Future Directions

This compound represents a remarkable example of how deepening our understanding of a drug's molecular mechanisms can reveal unexpected therapeutic potential beyond original indications. The compound's unique metal-chelating properties underpin a diverse range of biological activities, from bacterial metal intoxication to inhibition of metalloenzymes critical in cancer and inflammation. The recent discovery of its bactericidal activity against A. baumannii, NLRP3 inflammasome inhibition, and multi-pathway anticancer effects substantially expands the potential clinical applications of this decades-old antibiotic.

Significant challenges remain in translating these mechanistic insights into expanded clinical use, particularly regarding pharmacokinetic limitations. This compound's rapid urinary excretion and limited tissue distribution currently constrain systemic applications [5]. Ongoing research addressing these limitations through structural optimization, nanoparticle-based delivery systems, and prodrug approaches may overcome these barriers [4] [5]. Additionally, well-designed clinical trials are needed to validate the promising preclinical findings, particularly in oncology and inflammatory conditions where current treatment options remain limited.

References

- 1. in Antibacterial Drugs: From Chelation to Cefiderocol and... This compound [pmc.ncbi.nlm.nih.gov]

- 2. Chelation in Antibacterial Drugs: From this compound to ... [mdpi.com]

- 3. Uncovering this compound activity spectrum, mode of action ... [nature.com]

- 4. a metal-chelating agent bridging infection and cancer [sciencedirect.com]

- 5. a metal-chelating agent bridging infection and cancer [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on Angiogenesis and Growth ... [pmc.ncbi.nlm.nih.gov]

- 7. Integrative proteomic and functional analyses provide ... [nature.com]

- 8. - Wikipedia this compound [en.wikipedia.org]

- 9. This compound is a novel inhibitor of NLRP3-dependent pyroptosis [pmc.ncbi.nlm.nih.gov]

Nitroxoline Pharmacokinetics (ADME) & Urinary Concentration

| Parameter | Details |

|---|---|

| Absorption | Rapid and almost complete absorption from the gastrointestinal tract after oral administration [1]. |

| Distribution | Information on volume of distribution and protein binding is not well characterized in the searched literature. |

| Metabolism | Extensively metabolized in the liver, primarily to conjugated forms (e.g., glucuronide and sulfate metabolites) [1] [2]. |

| Excretion | Predominantly renal; ~60% of the administered dose is excreted in urine, almost entirely as antibacterially-active conjugated metabolites [1]. |

| Urinary Concentration (Peak) | High concentrations achieved in urine within 1 hour post-dose. After a standard 250 mg dose, total drug (parent + metabolites) peaks at 216-220 mg/L; free (unconjugated) Nitroxoline peaks at a much lower 3.2-5.8 mg/L [2]. |

| Impact of Renal Impairment | Renal insufficiency leads to lower urinary concentrations, though the precise impact requires further study [1]. |

| Relationship | Linear relationship observed between the oral dose and the maximum concentration achieved in urine [1]. |

Mechanism of Action & Key Experimental Data

The core of this compound's activity lies in its ability to chelate essential bivalent metal cations.

Primary Mechanism: Metal Cation Chelation

This compound acts primarily as a metallophore, complexing with bivalent metal ions like Zn²⁺ and Cu²⁺ that are crucial cofactors for microbial cellular proteins [1] [3]. This chelation leads to:

- Metal intoxication in bacterial cells, disrupting their metal homeostasis [3].

- Inhibition of bacterial RNA synthesis by depriving the process of necessary cations [2].

- Disruption of bacterial biofilm formation and can inhibit metallo-beta-lactamase (MBL) enzymes, potentially overcoming certain types of carbapenem resistance [1] [3].

Additional secondary effects include reducing the expression of bacterial adhesins, which decreases the ability of pathogens like E. coli to adhere to surfaces, and altering outer membrane integrity in Gram-negative bacteria [1] [3].

Minimum Inhibitory Concentration (MIC) & Activity

- EUCAST Breakpoint: The clinical MIC breakpoint for E. coli in uncomplicated UTIs is ≤16 mg/L [1] [3].

- In Vitro Susceptibility: Most common uropathogens are susceptible at much lower concentrations, with MICs typically between 1–8 mg/L [1]. This includes multi-drug resistant (MDR) E. coli, K. pneumoniae, and A. baumannii, though P. aeruginosa is generally considered resistant [1] [3].

- Urinary Efficacy: The high total urinary concentrations (216-220 mg/L) far exceed the MICs for susceptible uropathogens, confirming therapeutic efficacy in the bladder [2].

This mechanism and the related experimental data can be visualized in the following workflow:

Diagram of this compound's pharmacokinetic journey and antimicrobial mechanism of action.

Emerging Research & Repurposing Potential

Recent studies have uncovered potential new applications for this compound:

- NLRP3 Inflammasome Inhibition: this compound was identified as a novel inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. It directly binds to the NACHT domain of NLRP3, inhibiting inflammasome assembly and the subsequent release of pro-inflammatory cytokines like IL-1β. This suggests potential for treating NLRP3-driven inflammatory diseases [4].

- Antiangiogenic and Anticancer Activity: this compound inhibits Methionine Aminopeptidase 2 (MetAP2), a target for antiangiogenic drugs. It has demonstrated efficacy in reducing tumor growth and angiogenesis in mouse models of breast and bladder cancer [5]. Its role as a metal-chelator is also being explored in oncology [6].

In Summary

For researchers and drug development professionals, this compound presents a compelling profile:

- Pharmacokinetics: It has favorable ADME properties for treating UTIs, with rapid absorption, hepatic conjugation, and high renal excretion of active metabolites.

- Mechanism: Its unique metal-chelating mechanism underpins its efficacy against a broad spectrum of uropathogens, including some multi-drug resistant strains.

- Potential: Emerging evidence of NLRP3 inhibition and antiangiogenic activity highlights its significant potential for drug repurposing beyond its traditional antimicrobial use.

References

- 1. : treatment and prevention of this compound tract infections from... urinary [pmc.ncbi.nlm.nih.gov]

- 2. Review of the literature and individual patients’ data meta-analysis on... [bmcinfectdis.biomedcentral.com]

- 3. Uncovering this compound activity spectrum, mode of action ... [nature.com]

- 4. This compound is a novel inhibitor of NLRP3-dependent ... [nature.com]

- 5. Effect of this compound on Angiogenesis and Growth ... [pmc.ncbi.nlm.nih.gov]

- 6. a metal-chelating agent bridging infection and cancer [sciencedirect.com]

Comprehensive Technical Analysis: Nitroxoline as a Novel STAT3 Inhibitor in Cancer Therapy

Executive Summary

Nitroxoline (NTX), a legacy antimicrobial agent used for decades to treat urinary tract infections, has emerged as a promising multi-mechanistic anticancer agent through systematic drug repurposing approaches. Recent research has demonstrated that this compound functions as a potent STAT3 signaling inhibitor, showing significant efficacy against chemotherapy-resistant urothelial bladder cancer (UBC) models both in vitro and in vivo. The compound exerts its antitumor effects through diverse molecular mechanisms including STAT3 pathway suppression, P-glycoprotein (P-gp) reversal, cell cycle arrest induction, and apoptosis promotion. This whitepaper provides a comprehensive technical analysis of this compound's STAT3 inhibitory activity, detailed experimental methodologies for investigating its mechanisms, quantitative efficacy data, and implications for future cancer therapeutic development. The repurposing potential of this compound offers distinct advantages for accelerated clinical translation, including established human safety profiles and well-characterized pharmacokinetic properties.

STAT3 Signaling in Cancer: Biological Rationale for Therapeutic Targeting

STAT3 Structure and Activation Mechanisms

The Signal Transducer and Activator of Transcription 3 (STAT3) represents a critical intracellular transcription factor that regulates fundamental cellular processes including proliferation, differentiation, survival, and immune responses. STAT3 contains six conserved functional domains that mediate its activity [1] [2]:

- N-terminal domain (NTD): Facilitates protein-protein interactions and STAT dimerization

- Coiled-coil domain (CCD): Mediates interactions with regulatory proteins

- DNA-binding domain (DBD): Recognizes and binds specific DNA sequences in target genes

- Linker domain (LD): Connects DBD to the SH2 domain

- SRC homology 2 (SH2) domain: Critical for phosphotyrosine recognition and STAT dimerization

- Transcriptional activation domain (TAD): Contains key tyrosine (Y705) and serine (S727) phosphorylation sites

STAT3 activation occurs through both canonical and non-canonical pathways. In the predominant canonical pathway, cytokines (particularly IL-6) or growth factors activate receptor-associated JAK kinases, which phosphorylate STAT3 at Y705. This phosphorylation triggers STAT3 dimerization via reciprocal SH2 domain-phosphotyrosine interactions, followed by nuclear translocation and binding to specific DNA response elements to regulate target gene expression [1] [3].

STAT3 Dysregulation in Human Malignancies

Constitutive STAT3 activation represents a hallmark of numerous human cancers, with approximately 70% of solid and hematologic malignancies demonstrating persistent STAT3 signaling [3]. This hyperactivation drives oncogenesis through multiple mechanisms [1] [2] [3]:

- Enhanced cell proliferation via upregulation of c-Myc, Cyclin D1, and CDK4/6

- Suppression of apoptosis through increased expression of Bcl-xL, Mcl-1, and Survivin

- Promotion of angiogenesis by inducing vascular endothelial growth factor (VEGF)

- Modulation of tumor microenvironment toward immunosuppression

- Maintenance of cancer stem cell (CSC) populations that drive recurrence and resistance

- Facilitation of epithelial-mesenchymal transition (EMT) and metastasis

The critical role of STAT3 in therapy resistance and cancer stem cell maintenance establishes it as a high-value target for innovative cancer therapeutics. STAT3 inhibition represents a promising strategy to overcome the limitations of conventional targeted therapies, particularly in aggressive, treatment-resistant malignancies [2] [3].

Discovery and Rational Repurposing of this compound

From Antimicrobial to Anticancer Agent

This compound (5-nitro-8-hydroxyquinoline) has been clinically utilized for decades as an antibiotic for urinary tract infections, with a well-established safety profile and pharmacokinetic characteristics [4]. The systematic investigation of this compound's anticancer potential originated from high-throughput screening approaches that identified previously unrecognized molecular activities relevant to oncology:

- Initial discovery as an antiangiogenic agent through inhibition of methionine aminopeptidase-2 (MetAP2) [5]

- Identification as a BET protein inhibitor through high-throughput screening of epigenetic regulators [6]

- Validation as a cathepsin B inhibitor with implications for tumor invasion and metastasis [4]

- Characterization as a metal-chelating agent that disrupts essential biological processes in cancer cells [4]

The rational repurposing of this compound for STAT3 inhibition emerged from understanding that many oncogenic processes regulated by STAT3 intersect with these identified mechanisms, particularly in the context of therapy-resistant cancers where STAT3 serves as a critical resistance node [7] [8] [9].

Molecular Rationale for STAT3 Pathway Inhibition

The investigation of this compound as a STAT3 inhibitor was strategically grounded in several key biological observations [7] [8] [9]:

- STAT3 overexpression correlation with multidrug resistance phenotypes in urothelial bladder cancer

- Functional relationship between STAT3 and P-glycoprotein (P-gp), with STAT3 potentially regulating MDR1 gene expression

- Precedent for STAT3 inhibition reversing chemoresistance in various cancer models

- Identification of STAT3 dependency in aggressive, treatment-resistant malignancies

This biological rationale supported the systematic evaluation of this compound's STAT3 inhibitory activity in well-characterized models of drug-resistant urothelial bladder cancer.

Quantitative Efficacy of this compound in Preclinical Models

In Vitro Anticancer Activity Against Drug-Resistant Cancers

Recent investigations have systematically quantified this compound's efficacy against chemotherapy-resistant urothelial bladder cancer cell lines. The findings demonstrate potent activity through multiple mechanisms of action [7] [8] [9]:

Table 1: In Vitro Efficacy of this compound Against Drug-Resistant Urothelial Bladder Cancer Cells

| Cell Line | Resistance Profile | NTX Sensitivity (IC₅₀) | Key Mechanisms | Molecular Alterations |

|---|---|---|---|---|

| T24/DOX | Doxorubicin-resistant | Time- and dose-dependent | P-gp reversal, G0/G1 arrest, apoptosis | STAT3 overexpression, P-gp overexpression |

| T24/CIS | Cisplatin-resistant | Time- and dose-dependent | P-gp reversal, G0/G1 arrest, apoptosis | STAT3 overexpression, P-gp overexpression |

| Parental T24 | Chemotherapy-sensitive | Reference sensitivity | Standard cytotoxicity | Baseline STAT3/P-gp expression |

The potent cytotoxicity of this compound against both doxorubicin- and cisplatin-resistant cells is particularly significant given the distinct resistance mechanisms associated with these chemotherapeutic agents. This compound effectively overcame both P-gp-mediated efflux (relevant to doxorubicin) and non-P-gp resistance mechanisms (relevant to cisplatin), suggesting a broad-spectrum ability to counter multidrug resistance phenotypes [7] [8].

In Vivo Antitumor Efficacy and Tolerability

The therapeutic potential of this compound has been validated in robust in vivo models, demonstrating significant antitumor effects with favorable tolerability profiles [7] [8] [9]:

Table 2: In Vivo Efficacy of this compound in Preclinical Cancer Models

| Cancer Model | Dosing Regimen | Efficacy Outcomes | Tolerability | Mechanistic Confirmation |

|---|---|---|---|---|

| T24/DOX xenograft | Not specified | Significant tumor growth inhibition | Well-tolerated | STAT3 pathway downregulation |

| T24/CIS xenograft | Not specified | Significant tumor growth inhibition | Well-tolerated | STAT3 pathway downregulation |

| EBV-associated lymphoproliferation | 40-80 mg/kg daily intraperitoneal | ~40-50% tumor volume reduction | No significant weight loss | BET inhibition confirmed |

| Orthotopic bladder cancer | Not specified | Tumor growth inhibition | Favorable safety profile | Anti-angiogenic activity |

The consistency of antitumor efficacy across multiple cancer models, combined with established safety profiles from decades of human use for infectious indications, provides compelling support for the clinical translation of this compound as an anticancer agent, particularly for chemotherapy-resistant malignancies [7] [5] [6].

Experimental Protocols for Validating STAT3 Inhibition

Cell-Based Assays for STAT3 Functional Analysis

The investigation of this compound's STAT3 inhibitory activity employed comprehensive cell-based methodologies to quantify effects on proliferation, cell cycle distribution, and apoptosis [7] [8] [9]:

Cell Viability and Proliferation Assay

- Cell lines: Drug-resistant T24/DOX and T24/CIS urothelial bladder cancer cells, with parental T24 as reference

- Experimental setup: Cells seeded in 96-well plates (2×10³ cells/well) and allowed to attach overnight

- NTX treatment: Exposure to this compound (0, 2.5, 5, 10, 20, and 40 μM) for 24, 48, and 72 hours

- Viability quantification: XTT assay (Cell Proliferation Kit II, Sigma-Aldrich) with OD measurement using microplate reader

- Data analysis: Dose-response curves and IC₅₀ calculation for time- and concentration-dependent effects

Cell Cycle Distribution Analysis

- Experimental setup: T24, T24/DOX, and T24/CIS cells (2×10⁵/well) in 6-well plates

- NTX treatment: Incubation with this compound (0, 10, 20, or 40 μM) for 24 hours

- Cell processing: PBS rinse, fixation in precooled 70% ethanol (≥18 hours at 4°C)

- Staining: Propidium iodide/RNase buffer (BD Biosciences) for 15 minutes

- Analysis: MACSQuant Analyzer 10 with MACSQuantify Software for cell cycle phase quantification

Apoptosis Assessment

- Experimental setup: T24, T24/DOX, and T24/CIS cells (2×10⁵/well) in 6-well plates

- NTX treatment: 48-hour exposure to 0 and 40 μM this compound

- Staining: Hoechst 33342 (5 μg/ml) for 20 minutes at room temperature

- Detection: Fluorescence microscopy for apoptotic nuclear morphology

These standardized methodologies provided quantitative measures of this compound's effects on critical cancer cell processes and established the functional consequences of STAT3 pathway inhibition.

Molecular Analyses of STAT3 Pathway Modulation

The mechanistic investigation of this compound's effects on STAT3 signaling employed comprehensive molecular analyses to quantify changes in protein expression and phosphorylation [7] [8] [9]:

Western Blot Analysis

- Antibodies: Specific antibodies against total STAT3, p-STAT3 (Y705), p-STAT3 (S727), and downstream targets (c-Myc, Cyclin D1, CDK4, CDK6, Bcl-xL, Mcl-1, Survivin)

- Reference protein: β-Actin for normalization

- Comparative controls: Stattic (selective STAT3 inhibitor) for pathway validation

- Methodology: Standard Western blot protocols with chemiluminescent detection

STAT3 Inhibition Validation

- Comparative inhibitor: Stattic (Tocris Bioscience), a known STAT3 activation inhibitor

- Experimental design: Parallel treatment with this compound and Stattic to compare pathway modulation profiles

- Endpoint analysis: Assessment of overlapping and distinct effects on STAT3 signaling components

The consistent observation that this compound downregulated phosphorylated STAT3 (p-STAT3) and key downstream targets established its direct action on this critical oncogenic pathway. The similarity of effects between this compound and the selective STAT3 inhibitor Stattic provided additional validation of the specific mechanism of action [7] [8].

Mechanistic Insights into this compound's Anticancer Activity

STAT3 Pathway Modulation and Downstream Effects

This compound demonstrates multi-faceted STAT3 pathway inhibition that disrupts critical oncogenic processes in cancer cells. The molecular mechanisms include [7] [8] [9]:

- Suppression of STAT3 phosphorylation at both Y705 and S727 residues, preventing STAT3 activation and nuclear translocation

- Downregulation of STAT3-regulated genes controlling cell cycle progression (c-Myc, Cyclin D1, CDK4, CDK6)

- Reduction of anti-apoptotic proteins (Bcl-xL, Mcl-1, Survivin) that promote cell survival under stress conditions

- Inhibition of P-glycoprotein expression, reversing multidrug resistance phenotypes

- Induction of G0/G1 cell cycle arrest, preventing proliferation of resistant cancer cells

- Promotion of mitochondrial apoptosis through altered Bcl-2 family protein balance

The coordinated disruption of these complementary pathways explains the potent activity of this compound against chemotherapy-resistant cancers that typically evade conventional treatments through redundant survival mechanisms.

Figure 1: STAT3 Signaling Pathway and this compound Inhibition Mechanism - This diagram illustrates the canonical STAT3 activation pathway and key downstream targets regulated by STAT3 signaling. This compound inhibits critical steps in this pathway, particularly STAT3 phosphorylation and dimerization, thereby disrupting oncogenic processes in cancer cells.

Complementary Molecular Mechanisms

Beyond STAT3 inhibition, this compound exhibits additional anticancer activities that may contribute to its overall efficacy [5] [4] [6]:

- BET protein inhibition: Disruption of BRD4-dependent transcriptional programs, including myc expression

- MetAP2 inhibition: Anti-angiogenic effects through impaired endothelial cell function

- Cathepsin B inhibition: Reduced extracellular matrix degradation and invasion potential

- Metal chelation: Disruption of metalloenzyme function and cellular redox homeostasis

This polypharmacological profile positions this compound as a multi-targeted agent capable of simultaneously addressing multiple hallmarks of cancer, potentially enhancing efficacy and reducing the likelihood of resistance development compared to highly selective single-target agents.

Challenges and Future Directions

Current Limitations and Research Gaps

Despite the promising preclinical data, several challenges remain in the development of this compound as an anticancer therapeutic [7] [4] [6]:

- Limited bioavailability with conventional administration, potentially restricting systemic exposure

- Incomplete understanding of relative contributions of different mechanisms to overall efficacy

- Optimization of dosing regimens for anticancer effects versus antimicrobial indications

- Identification of predictive biomarkers for patient selection and stratification

- Evaluation in combination therapies with conventional chemotherapeutics or targeted agents

Addressing these limitations through continued research is essential for maximizing the therapeutic potential of this compound in oncology applications.

Clinical Translation and Development Opportunities

The repurposing of this compound for cancer therapy presents unique opportunities for accelerated clinical development [7] [4]:

- Leveraging existing safety data from decades of human use for urinary tract infections

- Potential for rapid clinical testing in defined patient populations with resistant malignancies

- Opportunities for formulation optimization to enhance bioavailability and tumor targeting

- Exploration of combination strategies with standard care to overcome therapy resistance

- Evaluation in multiple cancer types with documented STAT3 dependency

The established safety profile of this compound may facilitate more rapid clinical translation compared to novel chemical entities, potentially accelerating availability for patients with limited treatment options.

Conclusion

This compound represents a promising repurposed agent with demonstrated STAT3 inhibitory activity and potent efficacy against chemotherapy-resistant cancers in preclinical models. Its multi-mechanistic action, targeting STAT3 signaling, P-glycoprotein-mediated drug efflux, cell cycle progression, and apoptotic pathways, provides a compelling rationale for continued development as an anticancer therapeutic. The comprehensive experimental protocols outlined in this whitepaper provide robust methodologies for further investigating STAT3 inhibitors in cancer models. While challenges remain in optimizing bioavailability and defining optimal clinical applications, the established safety profile and novel mechanisms of action position this compound as a valuable candidate for addressing the critical unmet need of therapy-resistant malignancies. Future research should focus on clinical validation, combination strategies, and formulation approaches to fully exploit the therapeutic potential of this promising agent.

References

- 1. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of ... [pmc.ncbi.nlm.nih.gov]

- 2. Review Article STAT3 axis in cancer and cancer stem cells [sciencedirect.com]

- 3. A Brief Update on STAT3 Signaling [scientificarchives.com]

- 4. a metal-chelating agent bridging infection and cancer [sciencedirect.com]

- 5. Effect of this compound on Angiogenesis and Growth ... [pmc.ncbi.nlm.nih.gov]

- 6. Rationally repurposed this compound inhibits preclinical ... [nature.com]

- 7. Discovery and Validation of this compound as a Novel STAT in... 3 Inhibitor [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Validation of this compound as a Novel STAT3 ... [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Validation of this compound as a Novel STAT in... 3 Inhibitor [ijbs.com]

Nitroxoline methionine aminopeptidase 2 MetAP2 inhibition

Core Mechanism and Quantitative Profiling of Nitroxoline

This compound is a hydroxyquinoline derivative, initially used as an antibiotic for urinary tract infections, that has been identified as an inhibitor of Methionine Aminopeptidase 2 (MetAP2) [1] [2]. MetAP2 is a cytosolic metalloenzyme responsible for the co-translational removal of initiator methionine from nascent proteins, a process critical for protein maturation and function [3] [4] [5]. Inhibition of MetAP2 impacts cellular processes such as angiogenesis, proliferation, and metabolism.

The table below summarizes the key quantitative data on this compound's activity:

| Parameter | Value / Measurement | Experimental Context / Notes |

|---|---|---|

| Enzyme Inhibition (IC₅₀) | 54.8 nM (95% CI: 22.6 to 132.8 nM) [2] | In vitro inhibition of purified MetAP2 enzyme activity [2]. |

| Cellular Anti-proliferative (IC₅₀) | 1.9 μM (95% CI: 1.54 to 2.39 μM) [2] | Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation [2]. |

| In Vivo Efficacy (Tumor Volume Reduction) | 60% reduction [2] | Mouse model of breast cancer xenograft after 30 days of treatment [2]. |

| In Vivo Efficacy (Tumor Growth Inhibition) | Statistically significant (P=0.045) [2] | Orthotopic mouse model of bladder cancer; measured via bioluminescence intensity [2]. |

Documented Biological Effects and Assays

This compound's inhibition of MetAP2 leads to several downstream biological consequences, which have been validated through a series of established experimental models.

- Induction of Cellular Senescence: In HUVECs, this compound induces premature senescence in a biphasic manner, a hallmark of sustained MetAP2 inhibition that disrupts the endothelial cell cycle [2].

- Anti-angiogenic Activity:

- In Vitro (Endothelial Tube Formation): this compound inhibits the ability of HUVECs to form capillary-like tubular structures on Matrigel, a key test for anti-angiogenic compounds [2].

- In Vivo (Microvessel Density): Treatment with this compound statistically significantly reduced microvessel density in Matrigel plugs implanted in mice, confirming its anti-angiogenic effect in a living organism [2].

- Antitumor Efficacy: The anti-angiogenic effect translates to antitumor activity, significantly inhibiting growth of human breast and bladder cancer in mouse xenograft models [2].

This compound's Anti-Angiogenic Mechanism of Action

The following diagram illustrates the documented sequence of molecular and cellular events leading from this compound administration to its ultimate anti-tumor effect.

Important Note on Experimental Protocols

The search results I obtained do not contain the detailed, step-by-step experimental methodologies for the key assays cited [2]. The publications confirm that these standard protocols were followed but do not provide full specifics such as reagent concentrations, incubation times, or detailed equipment settings within their abstracts and summary content.

To replicate these studies, you would need to consult the full-text primary research article ( [2]) and likely other specialized resources for protocol details. Standard procedures for some of the mentioned assays include:

- HUVEC Proliferation Assay (IC₅₀ determination): Typically involves seeding endothelial cells, treating with a concentration range of this compound, and using a metric like MTT or WST-1 to quantify cell viability after a set period (e.g., 72-96 hours).

- Endothelial Tube Formation Assay: Generally performed by plating HUVECs on a layer of Matrigel in the presence of the compound and quantifying the extent of tube network formation after several hours under a microscope.

- In Vivo Matrigel Plug Assay: Usually involves injecting growth factor-reduced Matrigel subcutaneously in mice, with or without the test compound, and later quantifying functional angiogenesis by measuring hemoglobin content or microvessel density within the excised plug.

Future Research and Therapeutic Context

The investigation of this compound as a MetAP2 inhibitor exists within a broader therapeutic context. Other, more extensively studied MetAP2 inhibitors like fumagillin, TNP-470, and beloranib have shown that this target is critically involved in regulating lipid metabolism and energy expenditure [6] [7] [4]. This has positioned MetAP2 as a promising target for treating obesity and type 2 diabetes, with inhibitors demonstrating an ability to reduce body weight and improve metabolic parameters in preclinical models [4].

However, the clinical development of some MetAP2 inhibitors has been challenged by safety issues, such as thrombotic events observed with beloranib, driving research toward next-generation inhibitors with improved safety profiles [7].

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. Effect of this compound on angiogenesis and growth of human bladder... [pubmed.ncbi.nlm.nih.gov]

- 3. METAP2 [en.wikipedia.org]

- 4. MetAP2 as a Therapeutic Target for Obesity and Type 2 ... [pmc.ncbi.nlm.nih.gov]

- 5. MetAP2 as a Therapeutic Target for Obesity and Type 2 ... [mdpi.com]

- 6. MetAP2 inhibition increases energy expenditure through ... [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Efficacy and Safety of the Novel Antidiabetic ... [sciencedirect.com]

Nitroxoline resistance mechanisms efflux pumps

Experimental Workflow for Resistance Studies

The diagram below outlines a standard methodology for generating and characterizing nitroxoline-resistant mutants in a laboratory setting.

Experimental workflow for this compound resistance studies.

Key methodological details for this workflow include:

- Mutant Generation: Resistant mutants are typically generated through prolonged serial passage in sub-inhibitory concentrations of this compound, as standard methods like frequency of resistance determination at 4x or 8x MIC often fail to produce mutants [1].

- Genomic Characterization: This involves whole-genome sequencing of resistant isolates followed by comparison to the parent strain to identify single nucleotide polymorphisms (SNPs) or insertions/deletions (indels) in candidate genes [1].

- Phenotypic Confirmation: The role of identified mutations is confirmed by measuring changes in efflux pump gene expression (e.g., via RT-qPCR or proteomics) and by comparing the MIC of the mutant to the wild-type strain and isogenic knockout mutants [2] [1].

Quantitative Data on Resistance and Fitness

The tables below consolidate key experimental data from the literature, providing a reference for the susceptibility of different species and the fitness costs of resistance.

Table 1: this compound MIC and Resistance Frequency Against Common UTI Pathogens

| Species / Strain | This compound MIC (µg/mL) | Frequency of Resistance at 4x/8x MIC |

|---|---|---|

| Escherichia coli (ATCC 25922) | 4 | < 1.0 × 10⁻¹⁰ [1] |

| Klebsiella pneumoniae (DSM 681) | 2-4 | < 1.0 × 10⁻¹⁰ [1] |

| Pseudomonas aeruginosa (DSM 27853) | 32 | Not reported |

| Acinetobacter baumannii (Clinical isolates) | ~2-4 (median) [2] | Not reported |

| Salmonella spp. (Clinical isolates) | ~3.45 (average) [2] | Not reported |

Table 2: Comparison of Resistance Frequencies with Other UTI Drugs in *E. coli*

| Antibiotic | Frequency of Resistance at 4x MIC |

|---|---|

| This compound | < 1.0 × 10⁻¹⁰ |

| Nitrofurantoin (NFT) | < 8.1 × 10⁻¹⁰ |

| Fosfomycin (FOS) | 3.9 × 10⁻⁷ |

| Ciprofloxacin (CIP) | 4.8 × 10⁻⁸ |

| Pivmecillinam (PIV) | 2.2 × 10⁻⁵ |

| Trimethoprim (TMP) | 2.2 × 10⁻⁵ |

Data adapted from [1]. The extremely low frequency of this compound resistance suggests a high genetic barrier to resistance.

Research Implications and Future Directions

The current understanding of this compound resistance, characterized by a high genetic barrier and significant fitness costs, supports its potential for repurposing. Key research priorities include:

- Clinical Surveillance: Active screening for efflux pump regulator mutations (e.g., in

emrR,marR) in clinical isolates to monitor for emerging resistance [2]. - Combination Therapy: Exploiting this compound's synergy with other agents, particularly its ability to resensitize colistin-resistant Enterobacteriaceae by disrupting outer membrane integrity [2].

- Resistance Reversal: Investigating efflux pump inhibitors as adjuvants to prevent or reverse this compound resistance, though none are yet approved for therapeutic use [3].

References

Nitroxoline metallophore metal intoxication copper zinc

Core Mechanism of Action: Metal Intoxication

Nitroxoline exerts its antibacterial effects primarily by acting as a metallophore, a compound that shuttles metal ions into bacterial cells, leading to copper and zinc intoxication [1] [2] [3]. This represents a shift from the simpler model of metal chelation and starvation.

The diagram below illustrates the multi-faceted mechanism of this compound-induced metal intoxication and its downstream effects on bacterial physiology.

Multi-faceted antibacterial mechanism of this compound involving metal intoxication and membrane disruption.

Antibacterial Activity Spectrum and Synergy

This compound exhibits a broad spectrum of activity against various Gram-negative bacteria and shows promising synergistic effects with other antibiotics.

Table 1: this compound Activity Spectrum Against Select Gram-Negative Pathogens [1]

| Bacterial Species | MIC₅₀ (µg/mL) | Susceptibility Profile |

|---|---|---|

| Escherichia coli | 4 | Susceptible (breakpoint: ≤16 µg/mL) |

| Acinetobacter baumannii | 2 | Highly susceptible; exhibits bactericidal activity |

| Klebsiella pneumoniae | 4 | Susceptible |

| Salmonella spp. | ~4 | Highly susceptible; active against intracellular S. Typhi |

| Pseudomonas aeruginosa | 32 | Less susceptible (above clinical breakpoint) |

Table 2: Documented Synergistic Interactions of this compound [1] [4]

| Synergistic Partner | Observed Effect | Potential Application |

|---|---|---|

| Colistin | Strong synergy; resensitizes colistin-resistant Enterobacteriaceae | Combatting multidrug-resistant (MDR) Gram-negative infections |

| Polymyxin B | Enhanced antibacterial efficacy | Potential combination therapy |

| Vancomycin | Synergistic activity against E. coli | Broadening the spectrum of Gram-positive-targeting antibiotics |

| Streptomycin | Synergistic effect | Potential combination therapy |

| Meropenem | Antagonistic interaction observed | Avoid combination use |

Experimental Protocols for Key Findings

For researchers aiming to validate or build upon these findings, here are summaries of the key experimental methodologies.

Protocol 1: Determining Metal-Binding Properties via UV-Vis Spectroscopy [5] [4]

This protocol characterizes the interaction between this compound and metal ions.

- Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Prepare aqueous solutions of metal salts (CuSO₄, ZnSO₄, MgSO₄, etc.) at 100 mM.

- Spectroscopic Analysis: Mix this compound with individual metal ions in a buffer system. Scan the absorption spectrum (e.g., from 300-600 nm) across a pH range (e.g., 3.0 to 12.0).

- Data Interpretation: A significant decrease or shift in the absorbance peak of this compound (λₘₐₓ ≈ 450 nm) upon metal addition indicates complex formation.

Protocol 2: Checkerboard Assay for Antibiotic Synergy [1]

This method quantitatively measures the interaction between this compound and a second antibiotic.

- Setup: In a 96-well microtiter plate, serially dilute this compound along one axis and the partner antibiotic along the other axis in a broth medium.

- Inoculation: Inoculate each well with a standardized bacterial suspension (~5 × 10⁵ CFU/mL).

- Incubation & Analysis: Incubate the plate (e.g., 35°C for 18-24 hours). Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the interaction is synergistic (FICI ≤ 0.5), additive, indifferent, or antagonistic.

Protocol 3: Assessing Bacterial Killing Kinetics (Time-Kill Assay) [1]

This protocol determines whether this compound is bacteriostatic or bactericidal.

- Exposure: Expose a high-density bacterial culture (~10⁸ CFU/mL) to this compound at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x MIC) in a liquid medium.

- Sampling: Remove aliquots at predetermined time intervals (e.g., 0, 2, 4, 6, 24 hours).

- Enumeration: Serially dilute the aliquots and plate them onto agar. Count the colony-forming units (CFU) after incubation. A decrease of ≥3 log₁₀ CFU/mL at 24 hours compared to the initial count defines bactericidal activity.

Resistance Mechanisms

Bacterial resistance to this compound, while currently rare, primarily occurs through enhanced efflux [1]. Key mechanisms include:

- Upregulation of RND Efflux Pumps: Mutations in regulatory genes (e.g.,

emrR,marR) lead to overexpression of efflux systems like EmrAB-TolC in E. coli and K. pneumoniae, pumping this compound out of the cell [1]. - Involvement of Other Pumps: In K. pneumoniae, the OqxRAB efflux system has also been implicated in this compound resistance [1].

Future Directions and Therapeutic Potential

The metal intoxication mechanism positions this compound as a promising candidate for repurposing:

- Combatting MDR Pathogens: Its broad activity against ESKAPE pathogens like A. baumannii and its ability to resensitize colistin-resistant strains to colistin are of significant therapeutic value [1].

- Antibiotic Potentiation: The synergy with large-scaffold antibiotics (e.g., vancomycin) and membrane-targeting agents (e.g., colistin) opens avenues for effective combination therapies, potentially lowering required doses and reducing toxicity [1] [4].

- Species-Specific Bactericidal Activity: The finding that this compound is bactericidal against A. baumannii (causing cell lysis) but bacteriostatic against E. coli warrants further investigation into species-specific pathways [1].

References

- 1. Uncovering this compound activity spectrum, mode of action and ... [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering this compound activity spectrum, mode of action and ... [twincore.de]

- 3. Uncovering this compound activity spectrum, mode of action ... [globalhealth.ox.ac.uk]

- 4. The antibacterial efficacy of this compound against multidrug ... [sciencedirect.com]

- 5. Copper(II) enhances the antibacterial activity of this compound ... [sciencedirect.com]

Nitroxoline in vitro susceptibility testing protocol

Broth Microdilution for Aerobic Bacteria

Broth microdilution is the most referenced reference method for determining nitroxoline's Minimum Inhibitory Concentration (MIC) against Gram-negative and Gram-positive bacteria.

- Principle: This method determines the lowest concentration of this compound (the MIC) that prevents visible growth of a microorganism in a liquid medium after overnight incubation [1] [2].

- Standard Procedure: Studies on E. coli and other Gram-negative bacteria frequently cite the ISO 20776-1:2006 standard as the reference method [1].

- Preparation:

- Stock Solution: Dissolve pure this compound powder in DMSO (Dimethyl Sulfoxide) to create a stock solution [2] [3].

- Dilution Series: Prepare a two-fold dilution series of this compound in the appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth) [2]. Common tested concentration ranges are from 0.25 mg/L to 32 or 64 mg/L [1] [2].

- Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute to achieve a final inoculum of approximately 5 × 10⁵ CFU/mL in each well of the microdilution plate [1].

- Incubation: Incubate the plates at 35±2°C for 16-20 hours in an ambient air incubator [1].

- Interpretation:

Broth Microdilution for Yeasts and Fungi

The methodology for antifungal testing of this compound against Candida species is similar but uses different media and incubation parameters.

- Medium: Use RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS [4] [5].

- Inoculum: Prepare yeast suspensions from 24-hour cultures and adjust to a final density of 0.5 × 10³ to 2.5 × 10³ CFU/mL [4].

- Incubation: Incubate at 35°C for 24 hours [4]. MIC is defined as the lowest concentration showing prominent decrease in growth (approximately 50% inhibition) compared to the drug-free control [4].

Specialized Method for Mycobacteria

Susceptibility testing for slow-growing mycobacteria requires a specialized liquid culture system.

- System: The BACTEC MGIT 960 system is used for clinical isolates of the Mycobacterium tuberculosis complex (MTBC) [3] [6].

- Procedure:

- MGIT tubes are supplemented with OADC (Oleic Albumin Dextrose Catalase) growth supplement.

- This compound solutions are added to achieve final concentrations in a two-fold dilution series (e.g., 1-32 mg/L) [3] [6].

- Tubes are inoculated with a standardized suspension of the mycobacterial isolate and placed in the BACTEC MGIT 960 instrument.

- Interpretation: The MIC is defined as the lowest this compound concentration that keeps growth units below 100 when the drug-free control reaches 400 growth units [3] [6].

Disk Diffusion Testing

Disk diffusion is a practical qualitative method for routine diagnostics, especially for uropathogens.

- Medium: Use Mueller-Hinton agar for bacteria. For yeasts, both Mueller-Hinton agar and RPMI-agar have been used, with RPMI showing better correlation with MICs for Candida auris [4] [5].

- Inoculum: Streak a bacterial suspension of 0.5 McFarland standard onto the agar plate [7].

- Disk Application: Apply a this compound-impregnated disk.

- Incubation & Measurement: Incubate at 35±2°C for 16-20 hours. Measure the diameter of the inhibition zone [7].

- Interpretation: For E. coli in uUTI, an inhibition zone diameter of ≥15 mm corresponds to susceptibility (using the ≤16 mg/L breakpoint) [4].

This compound Susceptibility Data Overview

The table below summarizes this compound's in-vitro activity against various microorganisms from recent studies.

| Microorganism | Number of Isolates Tested | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Citations |

|---|---|---|---|---|---|

| Escherichia coli | 499 | 2 | 4 | 1 - 8 | [1] |

| Acinetobacter baumannii | >1000 (across species) | 2 | - | - | [2] |

| Klebsiella pneumoniae | >1000 (across species) | 4 | - | - | [2] |

| Salmonella spp. | 11 | ~4 | - | Up to 8 | [2] |

| Pseudomonas aeruginosa | >1000 (across species) | 32 | - | - | [2] |

| Candida albicans | 45 (total Candida) | 2 | 2 | 0.25 - 4 | [4] |

| Candida glabrata | 18 | 2 | 4 | 0.25 - 4 | [4] |

| Candida auris | 35 | 0.25 | 0.5 | 0.125 - 1 | [5] |

| Mycobacterium tuberculosis | 18 | 4 | 4 | 4 - 8 | [3] [6] |

Experimental Workflow for Susceptibility Testing

The following diagram outlines the key decision points for selecting and performing a this compound susceptibility test.

Key Research Applications and Considerations

- Broader Spectrum: Research demonstrates this compound has a broader activity spectrum beyond uropathogenic E. coli, showing excellent in-vitro activity against multidrug-resistant organisms like Acinetobacter baumannii, Candida auris, and Mycobacterium tuberculosis [2] [3] [5].

- Combination Therapy: this compound shows synergy with colistin and can resensitize colistin-resistant K. pneumoniae in vitro and in vivo, but is antagonistic with beta-lactams [2].

- Automated Interpretation: For high-throughput disk diffusion testing, AI-assisted systems like the APAS Independence have shown high categorical agreement with manual reading for E. coli [7].

References

- 1. In Vitro Activity of this compound against Escherichia coli Urine ... [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering this compound activity spectrum, mode of action and ... [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Activity of Repurposed this compound Against Clinically ... [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of this compound in Antifungal-Resistant Candida ... [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal activity of this compound against Candida auris ... [sciencedirect.com]

- 6. In vitro Activity of Repurposed this compound Against Clinically ... [frontiersin.org]

- 7. Comparison of AI-assisted and manual zone interpretation ... [cleverculturesystems.com]

Comprehensive Application Notes and Protocols: Nitroxoline for Pseudomonas aeruginosa Biofilm Disruption

Introduction and Clinical Context

Pseudomonas aeruginosa represents a formidable challenge in clinical settings due to its remarkable ability to form structured biofilms that confer enhanced antibiotic resistance. These complex bacterial communities encapsulated in extracellular polymeric substances (EPS) are associated with persistent infections in cystic fibrosis, urinary tract infections, and medical device-related infections [1]. The biofilm matrix, composed of exopolysaccharides (alginate, Pel, Psl), extracellular DNA (eDNA), and proteins, creates a protective diffusion barrier that restricts antibiotic penetration and promotes treatment failure [1]. This protective environment allows P. aeruginosa to tolerate antibiotic concentrations 10-1000 times higher than those required to kill their planktonic counterparts [2].

Nitroxoline (8-hydroxy-5-nitroquinoline), a urinary antibiotic with decades of clinical use in Europe, has recently emerged as a promising anti-biofilm agent [3] [4]. Originally valued for its antibacterial properties against uropathogens, this compound's metal-chelating capacity has been identified as the fundamental mechanism underlying its potent biofilm-disrupting activity [3] [4]. Unlike conventional antibiotics that primarily target essential bacterial processes, this compound exerts its anti-biofilm effects through cation complexation, specifically chelating iron and zinc ions that are essential for biofilm integrity and development [3]. This unique mechanism of action positions this compound as an attractive candidate for combination therapy approaches aimed at overcoming the recalcitrant nature of P. aeruginosa biofilm-associated infections.

Mechanism of Action: Metal Chelation and Biofilm Disruption

Primary Metal Chelation Mechanism

This compound functions as a broad-spectrum metallophore that induces bacterial metal intoxication, primarily through complexation of zinc and copper ions [4]. The 8-hydroxyquinoline structure of this compound enables formation of stable complexes with divalent cations, particularly Fe²⁺ and Zn²⁺, which play crucial roles in biofilm matrix stability and bacterial adhesion [3]. Experimental evidence demonstrates that the antibiofilm activity of this compound is indirect and mediated by removal of free iron and zinc from the microbial environment, as biofilm formation capacity can be reconstituted by resupplementation with these specific cations but not with magnesium or calcium [3].

The chelation of these essential metals disrupts multiple aspects of biofilm development and maintenance. Iron sequestration interferes with type IV pilus function, impairing twitching motility and microcolony formation during early biofilm development [3]. Simultaneously, zinc complexation disrupts zinc-dependent adhesion modules that facilitate intercellular adhesion in staphylococcal biofilms, suggesting similar mechanisms may operate in P. aeruginosa [3]. This cation chelation leads to structural alterations in biofilms, transforming them from densely packed confluent layers to reticulate structures with significantly reduced thickness and surface coverage [3].

Additional Anti-Biofilm Effects

Beyond its primary metal-chelating activity, this compound exhibits several secondary effects that contribute to its anti-biofilm efficacy. At sub-minimum inhibitory concentrations (sub-MICs), this compound has been shown to enhance twitching motility in P. aeruginosa in a biphasic manner, promoting the transition from sessile to planktonic lifestyles [3]. Furthermore, this compound perturbs outer membrane integrity in Gram-negative bacteria, potentially increasing permeability to other antimicrobial agents and explaining its synergistic effects with large-scaffold antibiotics [4].

Recent research has also revealed that this compound induces copper intoxication in bacterial cells, generating reactive oxygen species that contribute to bactericidal activity against certain pathogens like Acinetobacter baumannii [4]. This additional metal homeostasis disruption mechanism further distinguishes this compound from conventional antibiotics and underscores its multi-faceted approach to biofilm disruption. The compound's impact on membrane integrity also facilitates the resensitization of resistant strains to last-resort antibiotics like colistin, both in vitro and in vivo [4].

Efficacy Data and Quantitative Analysis

Anti-Biofilm Activity Against P. aeruginosa

Table 1: Anti-biofilm efficacy of this compound against Pseudomonas aeruginosa

| Strain | Biofilm Mass Reduction | Concentration | Viable Cell Reduction in Preformed Biofilms | Clinical Concentration Efficacy |

|---|---|---|---|---|

| P. aeruginosa PAO1 (lab strain) | Up to 80% | Sub-MIC (concentration-dependent) | Not reported | Not applicable |

| P. aeruginosa clinical isolates | Reticulate structures with reduced thickness | 8 µg/mL or 40 µM | 4-log reduction | 200 µg/mL for 6 hours |

| P. aeruginosa BK6695-10 (blood culture) | Significant dispersal from preformed biofilms | Subinhibitory concentrations | Not reported | Not applicable |

This compound demonstrates concentration-dependent efficacy against both biofilm formation and preformed mature biofilms [3]. At sub-MIC concentrations, this compound inhibits de novo biofilm mass synthesis on polystyrene surfaces by up to 80% across various P. aeruginosa strains, including laboratory and clinical isolates from diverse infection sources [3]. Notably, the anti-biofilm activity occurs without significant inhibition of planktonic growth, confirming a specific targeting of the sessile bacterial population [3].

Against preformed biofilms, this compound exhibits even more promising activity. At concentrations achievable in urine during standard oral treatment (200 µg/mL), this compound reduces viable cell counts in preformed biofilms by 4 logs after 6 hours of exposure, outperforming both ciprofloxacin (2-log reduction) and colistin (approximately 1-log reduction) [3]. Microscopic analysis reveals that sub-MIC this compound treatment reduces biofilm thickness by approximately 40%, primarily affecting the upper layers while leaving the basal regions relatively intact [3].

Antibiotic Synergy and Resensitization Potential

Table 2: this compound-antibiotic synergy against Pseudomonas aeruginosa biofilms

| Antibiotic Combination | Effect on Biofilm | Efficacy Compared to Antibiotic Alone | Impact on Planktonic Cells |

|---|---|---|---|

| This compound + Tobramycin | Significant reduction in biomass and thickness | Superior (p = 0.001) | Enhanced killing of dispersed cells |

| This compound + Colistin | Resensitization of resistant strains | 2-4 fold MIC reduction | Improved in vivo survival in Galleria mellonella model |

| This compound + Macrolides/Rifampicin/Novobiocin | Not quantified | Strong synergy | Enables activity against Gram-negative bacteria |

This compound exhibits potent synergistic effects when combined with conventional antibiotics, particularly those targeting the bacterial cell wall and outer membrane [4]. One of the most significant therapeutic advantages is this compound's ability to resensitize colistin-resistant Enterobacteriaceae, reducing colistin MICs 2-4 fold, even below the EUCAST breakpoint in some cases [4]. This resensitization effect extends to in vivo models, where this compound-colistin combination therapy improved survival of Galleria mellonella larvae infected with mcr-1-positive, colistin-resistant Klebsiella pneumoniae by twofold at 72 hours post-infection compared to monotherapy [4].

The synergy between this compound and antibiotics appears to be multifaceted. This compound-induced biofilm disruption releases bacterial cells from the protective biofilm matrix, rendering them more susceptible to conventional antibiotics [3]. Additionally, this compound's perturbation of outer membrane integrity may enhance penetration of co-administered antibiotics [4]. This combination approach addresses the key challenge of biofilm-mediated antibiotic tolerance while potentially lowering required antibiotic doses, thereby reducing toxicity concerns associated with last-resort agents like colistin [4].

Experimental Protocols

Biofilm Cultivation and this compound Treatment

Protocol 1: Static Biofilm Formation and this compound Susceptibility Testing

Materials:

- P. aeruginosa strains (laboratory or clinical isolates)

- Cation-adjusted Mueller-Hinton broth (CA-MHB) or LB broth diluted 1:4 in water

- Sterile polystyrene tubes or 96-well microtiter plates

- This compound stock solution (e.g., 10 mg/mL in DMSO)

- Incubator (37°C)

Procedure:

- Prepare bacterial suspensions in appropriate broth, adjusting to approximately 1×10⁶ CFU/mL.

- Distribute 1 mL aliquots into sterile polystyrene tubes or 200 µL into microtiter plate wells.

- Incubate for 24 hours at 37°C to allow biofilm formation.

- Carefully aspirate planktonic cells and medium without disturbing adhered biofilm.

- Add fresh medium containing serial dilutions of this compound (typically 0.25-64 µg/mL).

- Incubate for an additional 6-24 hours at 37°C.

- Assess biofilm mass using crystal violet staining (0.1% for 15 minutes, elute with 33% acetic acid, measure OD₅₉₀) or viability using resazurin metabolism assays [3].

Protocol 2: Preformed Biofilm Eradication Assay

Materials:

- Established 24-48 hour biofilms

- This compound solutions in relevant physiological concentrations (e.g., 8-200 µg/mL)

- Control antibiotics (ciprofloxacin, colistin) for comparison

- Viability staining reagents (e.g., LIVE/DEAD BacLight Bacterial Viability Kit)

Procedure:

- Establish mature biofilms as described in Protocol 1.

- Expose preformed biofilms to this compound at concentrations reflecting achievable in vivo levels (e.g., 200 µg/mL for urinary tract applications).

- Incubate for predetermined time points (2, 4, 6, 24 hours).

- Quantify viable cells by sonicating biofilms, serial dilution, and plating for CFU enumeration.

- Alternatively, assess viability using fluorescent staining and confocal laser scanning microscopy (CLSM) to visualize spatial distribution of live/dead cells within the biofilm architecture [3].

Structural and Morphological Analysis

Protocol 3: Microscopic Evaluation of Biofilm Architecture

Materials:

- Lab-Tek chambered coverglasses or similar biofilm growth substrates

- Acridine orange stain (0.1%) or SYTO 9/propidium iodide mixture

- Glutaraldehyde (2.5%) for fixation (for SEM)

- Confocal laser scanning microscope or scanning electron microscope

Procedure:

- Grow biofilms on appropriate transparent surfaces for microscopy.

- Treat with sub-MIC this compound (e.g., 8 µg/mL) for 6-24 hours.

- For CLSM: Stain with acridine orange (0.1%) for 5 minutes, visualize with appropriate excitation/emission settings.

- For SEM: Fix biofilms with 2.5% glutaraldehyde in cacodylate buffer, dehydrate through ethanol series, critical point dry, sputter-coat with gold/palladium.

- Acquire multiple images from random fields for quantitative analysis of biofilm thickness, biovolume, and surface coverage using image analysis software (e.g., ImageJ with BiofilmQ plugin) [3].

Protocol 4: Twitching Motility Assay

Materials:

- LB agar plates (1% agar)

- This compound-containing LB agar (0.25-16 µg/mL)

- Inoculation needles

Procedure:

- Prepare LB agar plates with and without this compound supplementation.

- Stab-inoculate plates with fresh P. aeruginosa cultures using sterile inoculation needles, penetrating to the bottom of the Petri dish.

- Incubate for 48-72 hours at 37°C.

- Measure the zone of twitching motility by staining the agar with crystal violet (1%) for 30 minutes and destaining with water [3].

- Compare twitching zones between this compound-treated and control plates to assess enhanced motility indicative of biofilm dispersal.

Application Guidelines and Integration in Therapeutic Strategies

Potential Clinical Applications

The unique anti-biofilm properties of this compound suggest several promising clinical applications for managing P. aeruginosa infections. In urinary tract infections, particularly those associated with indwelling catheters, this compound's high urinary concentrations (persisting around 300 mg/L during oral therapy) directly target biofilm formation on abiotic surfaces [3] [4]. For respiratory infections in cystic fibrosis patients, where P. aeruginosa biofilms contribute significantly to disease progression, this compound's metal-chelating mechanism may complement standard tobramycin inhalation therapy, though formulation challenges for pulmonary delivery must be addressed [5].

Additionally, this compound shows promise for medical device coating applications to prevent biofilm formation on implants and catheters [3]. The demonstrated synergy with colistin also positions this compound as a valuable component in combination therapy for multidrug-resistant P. aeruginosa infections, potentially restoring susceptibility to last-resort antibiotics [4]. The anti-biofilm activity at sub-MIC concentrations further suggests potential for prophylactic use in high-risk settings where biofilm formation presents significant clinical challenges.

Combination Therapy Recommendations

Based on current evidence, several combination approaches with this compound warrant consideration:

- This compound + Tobramycin: For enhanced eradication of established P. aeruginosa biofilms, particularly in respiratory infections [3].

- This compound + Colistin: For multidrug-resistant infections where colistin resistance limits therapeutic options [4].

- This compound + Ceftazidime: For synergistic effects against biofilm-embedded cells, mimicking the efficacy demonstrated with similar combination approaches [5].

When designing combination regimens, it is essential to consider that this compound demonstrates antagonism with beta-lactam antibiotics including penicillins, cephalosporins, and carbapenems [4]. This antagonistic relationship may stem from this compound's bacteriostatic activity interfering with the bactericidal mechanism of cell-wall active agents that require active bacterial growth for optimal efficacy.

Visualization of Pathways and Workflows

This compound Mechanism of Action Pathway

Diagram 1: this compound's multimodal mechanism of action against Pseudomonas aeruginosa biofilms, highlighting metal chelation as the primary pathway with secondary effects on membrane integrity that collectively enhance antibiotic efficacy.

Biofilm Susceptibility Testing Workflow

Diagram 2: Comprehensive workflow for evaluating this compound efficacy against Pseudomonas aeruginosa biofilms, incorporating multiple assessment methodologies for robust quantification of anti-biofilm effects.

Conclusion

This compound represents a promising anti-biofilm therapeutic with a unique metal-chelating mechanism of action that effectively disrupts Pseudomonas aeruginosa biofilms. The compound's ability to potentiate conventional antibiotics, particularly against multidrug-resistant strains, positions it as a valuable candidate for combination therapy approaches. While clinical implementation beyond urinary tract infections will require further formulation development and safety evaluation, the existing efficacy data and well-established safety profile support continued investigation of this compound as a solution to the challenging problem of biofilm-associated infections.

References

- 1. Treatment of Pseudomonas infectious aeruginosa ... biofilms [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Biofilm Agents to Overcome Pseudomonas ... [mdpi.com]

- 3. The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline ... [pmc.ncbi.nlm.nih.gov]

- 4. Uncovering this compound activity spectrum, mode of action ... [nature.com]

- 5. Low-Dose Nitric Oxide as Targeted Anti-biofilm Adjunctive ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Nitroxoline-Colistin Combination Therapy for Resensitizing Drug-Resistant Gram-Negative Pathogens

Executive Summary

The global spread of multidrug-resistant (MDR) Gram-negative pathogens represents a critical public health threat, with colistin serving as a last-line defense against many resistant infections. The emergence of plasmid-mediated mobile colistin resistance (mcr) genes and chromosomal resistance mechanisms has severely compromised colistin efficacy, creating an urgent need for innovative therapeutic strategies. These application notes present comprehensive experimental evidence and standardized protocols demonstrating that nitroxoline, a hydroxyquinoline antibiotic, effectively resensitizes colistin-resistant Gram-negative pathogens when used in combination therapy. Through multiple mechanistic pathways including membrane permeabilization, metal intoxication, and potentiation of colistin binding, this compound restores colistin susceptibility across diverse resistant strains including Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli. This document provides researchers with validated methodologies and reference data to advance combination therapy development against MDR Gram-negative infections.

Introduction & Background

The Colistin Resistance Crisis

Colistin (polymyxin E) represents a cationic polypeptide antibiotic of last resort for treating infections caused by MDR Gram-negative bacteria. Its primary mechanism involves electrostatic interaction with the lipid A component of lipopolysaccharide (LPS) in the bacterial outer membrane, leading to membrane disruption and bacterial death [1]. Historically abandoned due to nephrotoxicity and neurotoxicity concerns, colistin has been reintroduced clinically as resistance to alternative antibiotics has escalated [2]. Two primary resistance mechanisms have emerged: (1) chromosomal mutations in two-component systems (PmrAB/PhoPQ) that modify lipid A with phosphoethanolamine or aminoarabinose, reducing membrane negative charge; and (2) plasmid-mediated mcr genes that encode phosphoethanolamine transferases, enabling horizontal transfer of resistance [3] [1]. The World Health Organization has designated multiple Gram-negative pathogens as priority critical pathogens, underscoring the urgent need for novel therapeutic approaches [4].

This compound as a Promising Adjuvant

This compound (8-hydroxy-5-nitroquinoline) is a bacteriostatic antibiotic with an established safety profile and decades of clinical use for uncomplicated urinary tract infections [5]. Beyond its traditional indication, recent investigations have revealed a broader spectrum of activity against Gram-negative pathogens than previously recognized, including potent effects against MDR strains [5]. This compound functions as a metallophore that induces copper and zinc intoxication in bacterial cells while additionally disrupting outer membrane integrity [5]. This multi-faceted activity positions this compound as an ideal candidate for combination therapy with colistin, potentially overcoming resistance through complementary mechanisms of action.

Mechanisms of Action & Synergy

Molecular Basis of Synergy

The synergistic interaction between this compound and colistin emerges from their complementary mechanisms of action that collectively overcome bacterial resistance adaptations: